molecular formula C13H12N8 B13110201 4-(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)picolinimidohydrazide

4-(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)picolinimidohydrazide

Cat. No.: B13110201
M. Wt: 280.29 g/mol
InChI Key: JHIIDSSECZWLNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)picolinimidohydrazide is a complex organic compound that features a unique arrangement of pyridine and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)picolinimidohydrazide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of pyridine-4-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)picolinimidohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine or triazole rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)picolinimidohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)picolinimidohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A pincer-type compound with similar pyridine rings.

    3-(5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid: A compound with a similar triazole ring structure.

Uniqueness

4-(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)picolinimidohydrazide is unique due to its specific arrangement of pyridine and triazole rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H12N8

Molecular Weight

280.29 g/mol

IUPAC Name

N'-amino-4-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)pyridine-2-carboximidamide

InChI

InChI=1S/C13H12N8/c14-11(19-15)10-7-9(3-6-17-10)13-18-12(20-21-13)8-1-4-16-5-2-8/h1-7H,15H2,(H2,14,19)(H,18,20,21)

InChI Key

JHIIDSSECZWLNE-UHFFFAOYSA-N

Isomeric SMILES

C1=CN=CC=C1C2=NC(=NN2)C3=CC(=NC=C3)/C(=N/N)/N

Canonical SMILES

C1=CN=CC=C1C2=NC(=NN2)C3=CC(=NC=C3)C(=NN)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.